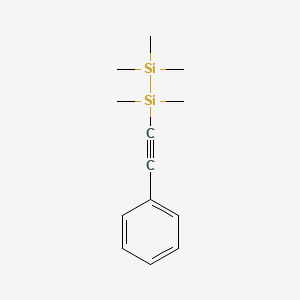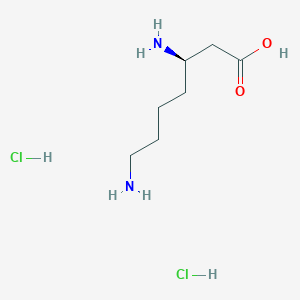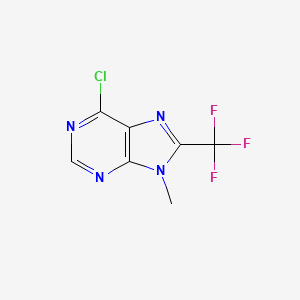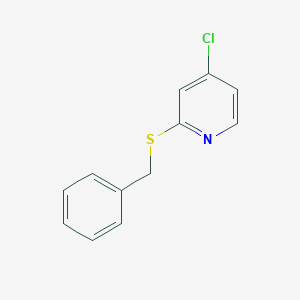
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is an organosilicon compound with the molecular formula C13H20Si2 It is characterized by the presence of two silicon atoms bonded to a phenylethynyl group and five methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane can be synthesized through the reaction of 1,1,1,2,2-pentamethyldisilane with phenylacetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a platinum or palladium catalyst to facilitate the addition of the phenylethynyl group to the disilane framework.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, altering the compound’s properties.
Substitution: The methyl groups on the silicon atoms can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted disilanes.
Substitution: Halogenated or alkylated disilanes.
Scientific Research Applications
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the silicon atoms can form strong bonds with other elements, such as oxygen or carbon. These interactions enable the compound to act as a versatile building block in chemical synthesis and material science.
Comparison with Similar Compounds
1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar structure but lacks the phenylethynyl group.
1,1,2,2,2-Pentamethyl-1-(phenylethyl)disilane: Contains a phenylethyl group instead of a phenylethynyl group.
1,1,2,2,2-Pentamethyl-1-(phenylpropyl)disilane: Contains a phenylpropyl group, adding more carbon atoms to the structure.
Uniqueness: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of different substituents on the reactivity and stability of organosilicon compounds.
Properties
CAS No. |
34627-92-4 |
|---|---|
Molecular Formula |
C13H20Si2 |
Molecular Weight |
232.47 g/mol |
IUPAC Name |
dimethyl-(2-phenylethynyl)-trimethylsilylsilane |
InChI |
InChI=1S/C13H20Si2/c1-14(2,3)15(4,5)12-11-13-9-7-6-8-10-13/h6-10H,1-5H3 |
InChI Key |
BSWIDNCLOWNORA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)



![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)




![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)



